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Cat. No.: B15602663 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the kinase selectivity profile of YKL-06-061 with

other notable salt-inducible kinase (SIK) inhibitors, including HG-9-91-01 and the structurally

similar YKL-06-062. The data presented herein is intended to assist researchers in making

informed decisions for their kinase inhibitor-based studies.

Executive Summary
YKL-06-061 is a potent, second-generation inhibitor of the salt-inducible kinase (SIK) family,

which includes SIK1, SIK2, and SIK3.[1][2][3][4] It exhibits high selectivity for SIKs over a broad

range of other kinases. This profile makes YKL-06-061 a valuable tool for investigating the

physiological and pathological roles of the SIK family with minimal off-target effects. This guide

presents a head-to-head comparison of YKL-06-061's inhibitory activity with that of the first-

generation SIK inhibitor HG-9-91-01 and its close analog, YKL-06-062.

Kinase Selectivity Profiles
The inhibitory activity of YKL-06-061, HG-9-91-01, and YKL-06-062 against the three SIK

isoforms was determined using in vitro kinase assays. The half-maximal inhibitory

concentration (IC50) values are summarized in the table below, providing a quantitative

comparison of their potency.
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Kinase
YKL-06-061 IC50
(nM)

HG-9-91-01 IC50
(nM)

YKL-06-062 IC50
(nM)

SIK1 6.56[1][2][3][4] 0.92[5][6][7][8] 2.12

SIK2 1.77[1][2][3][4] 6.6[5][6][7][8] 1.40

SIK3 20.5[1][2][3][4] 9.6[5][6][7][8] 2.86

Off-Target Selectivity of YKL-06-061:

YKL-06-061 was profiled against a panel of 468 kinases and demonstrated high selectivity.

However, it does exhibit inhibitory activity against a small number of other kinases. The IC50

values for the most significant off-target kinases are listed below:

Kinase YKL-06-061 IC50 (nM)

FRK 1.1[3]

It is noteworthy that HG-9-91-01 has been reported to inhibit other protein tyrosine kinases,

including members of the Src family (Src, Lck, Yes), BTK, and FGF and Ephrin receptors.[6][7]

Experimental Protocols
The kinase inhibition data presented in this guide were generated using established and widely

accepted methodologies. Below are detailed descriptions of the principles behind these

assays.

Kinase Inhibition Assays (General Principle)
Biochemical kinase assays are performed to determine the potency of a compound against a

specific kinase. The general workflow involves incubating the kinase, a substrate (often a

peptide or protein), and ATP with varying concentrations of the inhibitor. The amount of

phosphorylated substrate is then quantified, and the IC50 value is calculated as the

concentration of the inhibitor that results in 50% inhibition of kinase activity.

KINOMEscan® Assay (DiscoverX)
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The KINOMEscan® platform utilizes a competition binding assay to quantify the interaction

between a test compound and a panel of kinases.

Methodology:

Immobilization: A proprietary, active-site directed ligand is immobilized on a solid support.

Competition: A DNA-tagged kinase, the immobilized ligand, and the test compound are

combined. The test compound competes with the immobilized ligand for binding to the active

site of the kinase.

Quantification: The amount of DNA-tagged kinase bound to the immobilized ligand is

quantified using quantitative PCR (qPCR). A lower amount of bound kinase indicates

stronger competition from the test compound.

Data Analysis: The results are used to calculate the dissociation constant (Kd) or the percent

of control, which reflects the binding affinity of the compound for the kinase.

SelectScreen® Kinase Profiling Service (Thermo Fisher
Scientific)
The SelectScreen® service employs various assay formats to determine kinase inhibition,

including fluorescence resonance energy transfer (FRET) and luminescence-based methods.

Example Methodology (Z'-LYTE® Assay):

Kinase Reaction: The kinase, a FRET-based peptide substrate, and ATP are incubated with

the test compound. The kinase phosphorylates the peptide substrate.

Development Reaction: A site-specific protease is added that selectively cleaves the non-

phosphorylated peptide substrate.

Detection: Cleavage of the substrate disrupts FRET, leading to a change in the fluorescence

emission ratio. The degree of phosphorylation is inversely proportional to the cleavage, and

thus the change in FRET.
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Data Analysis: The emission ratio is used to calculate the percent inhibition of kinase activity

at each compound concentration, from which the IC50 value is determined.

SIK Signaling Pathway in Melanogenesis
Inhibition of SIKs has been shown to play a crucial role in regulating melanogenesis through

the activation of the Microphthalmia-associated Transcription Factor (MITF). The following

diagram illustrates this signaling pathway.
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Caption: SIK inhibition by YKL-06-061 leads to MITF-mediated melanogenesis.
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Conclusion
YKL-06-061 is a highly potent and selective pan-inhibitor of the SIK family of kinases. Its

favorable selectivity profile, as demonstrated by broad kinase screening, makes it a superior

research tool compared to the first-generation inhibitor HG-9-91-01 for studies where precise

targeting of the SIK pathway is critical. The comparative data and detailed methodologies

provided in this guide are intended to support the scientific community in advancing research in

areas where SIK signaling plays a pivotal role.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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